molecular formula C21H21N3O3 B11475093 1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11475093
M. Wt: 363.4 g/mol
InChI Key: LYCVDRLLTFHWIT-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxyphenyl groups and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include methoxybenzene derivatives, amines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE stands out due to its specific structural features and the presence of methoxyphenyl groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(3-methoxyanilino)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H21N3O3/c1-26-16-11-9-15(10-12-16)24-18-7-4-8-19(25)20(18)21(23-24)22-14-5-3-6-17(13-14)27-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,23)

InChI Key

LYCVDRLLTFHWIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C(=N2)NC4=CC(=CC=C4)OC

Origin of Product

United States

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